molecular formula C10H11ClO2 B13559901 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol

1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol

Cat. No.: B13559901
M. Wt: 198.64 g/mol
InChI Key: VENXBMFVTLITKF-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol is an organic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain. This compound is characterized by the presence of a chloro group at the 3-position and a methoxy group at the 4-position on the phenyl ring, along with a prop-2-en-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-4-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction is usually conducted under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to make the process more efficient.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.

    Reduction: Formation of 1-(3-chloro-4-methoxyphenyl)propan-1-ol.

    Substitution: Formation of 3-amino-4-methoxyphenylprop-2-en-1-ol or 3-thio-4-methoxyphenylprop-2-en-1-ol.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as non-linear optical materials and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but lacks the prop-2-en-1-ol moiety.

    3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with different substitution patterns on the phenyl ring.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with additional methoxy groups.

Uniqueness

1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol is unique due to the presence of both chloro and methoxy groups on the phenyl ring, along with the prop-2-en-1-ol moiety. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H11ClO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9,12H,1H2,2H3

InChI Key

VENXBMFVTLITKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C=C)O)Cl

Origin of Product

United States

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